molecular formula C10H8O B148647 1-(3-Ethynylphenyl)ethanone CAS No. 139697-98-6

1-(3-Ethynylphenyl)ethanone

Cat. No.: B148647
CAS No.: 139697-98-6
M. Wt: 144.17 g/mol
InChI Key: UVDLFLCDFUZLBZ-UHFFFAOYSA-N
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Description

1-(3-Ethynylphenyl)ethanone is an organic compound with the molecular formula C10H8O It is characterized by the presence of an ethynyl group attached to the phenyl ring at the third position and an ethanone group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Ethynylphenyl)ethanone can be synthesized through various synthetic routes. One common method involves the Sonogashira coupling reaction, where a halogenated phenyl ethanone is reacted with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The choice of solvents, catalysts, and purification methods are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethynylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted phenyl ethanone derivatives.

Scientific Research Applications

1-(3-Ethynylphenyl)ethanone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Ethynylphenyl)ethanone involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions, while the ethanone group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

    1-(4-Ethynylphenyl)ethanone: Similar structure but with the ethynyl group at the fourth position.

    1-(2-Ethynylphenyl)ethanone: Ethynyl group at the second position.

    1-Phenylethanone: Lacks the ethynyl group.

Uniqueness: 1-(3-Ethynylphenyl)ethanone is unique due to the specific positioning of the ethynyl group, which can influence its chemical reactivity and interactions. This positional isomerism can lead to different physical and chemical properties compared to its analogs.

Properties

IUPAC Name

1-(3-ethynylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O/c1-3-9-5-4-6-10(7-9)8(2)11/h1,4-7H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDLFLCDFUZLBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00569723
Record name 1-(3-Ethynylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139697-98-6
Record name 1-(3-Ethynylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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